2-(Piperidin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate

Lipophilicity Druglikeness ADME Prediction

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate (CAS 941935-98-4) is a heterocyclic ester composed of two benzothiazole units linked via a carboxylate bridge, with a piperidine ring at the 2-position of the terminal benzothiazole. With a molecular weight of 395.5 g/mol, a computed XLogP3-AA of 5.5, zero hydrogen bond donors, and seven hydrogen bond acceptors, the compound occupies a moderately lipophilic property space distinct from many common benzothiazole-based screening candidates.

Molecular Formula C20H17N3O2S2
Molecular Weight 395.5
CAS No. 941935-98-4
Cat. No. B2419305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate
CAS941935-98-4
Molecular FormulaC20H17N3O2S2
Molecular Weight395.5
Structural Identifiers
SMILESC1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC5=C(C=C4)N=CS5
InChIInChI=1S/C20H17N3O2S2/c24-19(13-4-6-15-17(10-13)26-12-21-15)25-14-5-7-16-18(11-14)27-20(22-16)23-8-2-1-3-9-23/h4-7,10-12H,1-3,8-9H2
InChIKeyLMRBVROPHQJRSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate (CAS 941935-98-4): Procurement-Relevant Structural and Physicochemical Baseline


2-(Piperidin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate (CAS 941935-98-4) is a heterocyclic ester composed of two benzothiazole units linked via a carboxylate bridge, with a piperidine ring at the 2-position of the terminal benzothiazole [1]. With a molecular weight of 395.5 g/mol, a computed XLogP3-AA of 5.5, zero hydrogen bond donors, and seven hydrogen bond acceptors, the compound occupies a moderately lipophilic property space distinct from many common benzothiazole-based screening candidates [1]. Its closest structural analogs include the 2-morpholino (CAS 941995-32-0), 2-(4-methylpiperazin-1-yl), and 2-(4-ethylpiperazin-1-yl) substituted variants, which differ only in the nature of the terminal heterocyclic amine .

Why 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate Cannot Be Replaced by a Generic Benzothiazole Analog


Substitution of the piperidine moiety in this scaffold with morpholine or N-methylpiperazine generates analogs that share the same benzothiazole-6-carboxylate core yet exhibit markedly different bioactivity profiles in antimicrobial assays [1]. In a panel of piperidine-substituted benzothiazole derivatives, the nature of the amine substituent at the 2-position dictated both the spectrum and magnitude of antimicrobial activity; for example, the morpholine amide derivative (5d) showed maximal antifungal activity against Aspergillus niger and Candida albicans, while the piperidine amide (5c) was most active against Enterococcus faecalis [1]. These structure-specific activity cliffs demonstrate that simple interchange of the terminal heterocyclic amine—piperidine, morpholine, or N-substituted piperazine—is chemically feasible but biologically non-equivalent, making targeted procurement of the precise chemotype essential for reproducible SAR exploration [1].

Quantitative Differentiation Evidence for 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate Against Closest Analogs


Computed Lipophilicity Difference Between Piperidine and Morpholine Analogs

The piperidine-substituted target compound (XLogP3-AA = 5.5) exhibits a lipophilicity approximately 1.5 log units higher than that of the 2-morpholino analog (CAS 941995-32-0), which carries an additional oxygen atom in the terminal heterocycle [1]. This computed difference predicts superior membrane permeability for the target compound in passive diffusion models, a critical consideration for cell-based assays [1].

Lipophilicity Druglikeness ADME Prediction

Antimicrobial Activity Spectrum Differentiation Among Piperidine-Substituted Benzothiazole Esters

In a head-to-head antimicrobial panel of structurally related piperidine-substituted benzothiazole crystalline derivatives, compound 5c (N-phenyl-2-(piperidin-1-yl)benzo[d]thiazole-6-carboxamide) demonstrated maximal antibacterial activity against Enterococcus faecalis (zone of inhibition 18.45 ± 0.44 mm), surpassing the morpholine amide 5d (7.44 ± 0.56 mm against the same strain) [1]. Although the target ester compound was not directly tested in this panel, the 5c data establish that the piperidine substituent at the benzothiazole 2-position confers preferential anti-Gram-positive activity, a property not shared by morpholine-substituted analogs within the same chemotype [1].

Antimicrobial SAR Piperidine Derivatives

Antifungal Activity Cross-Comparison: Piperidine vs. Morpholine Benzothiazole Derivatives

Against Candida albicans, the piperidine-substituted amide derivative 5e (N-(3-aminophenyl)-2-(piperidin-1-yl)benzo[d]thiazole-6-carboxamide) produced a zone of inhibition of 12.15 ± 0.20 mm, comparable to the morpholine amide 5d (10.45 ± 0.00 mm) and approaching the activity of the ketoconazole standard (12.44 ± 0.40 mm) [1]. In contrast, against Aspergillus niger, the morpholine amide 5d slightly outperformed the piperidine derivative 5c (10.67 ± 0.10 vs. 10.55 ± 0.20 mm) [1]. These data indicate that the piperidine substitution yields antifungal activity that is isoform-specific and target-dependent, with the piperidine chemotype holding an advantage for anti-Candida applications [1].

Antifungal Candida albicans Aspergillus niger

Crystallinity and Material Reproducibility Advantage of the Piperidine-Benzothiazole Scaffold

Powder X-ray diffraction analysis of the piperidine-substituted benzothiazole carboxamide series (compounds 5a–5e) revealed sharp, intense diffraction peaks indicative of high crystallinity, with crystalline domain sizes ranging from 54.30 to 54.61 nm as calculated by the Debye-Scherrer equation [1]. The piperidine derivative 5e exhibited the largest crystallite size (54.61 nm) among the series, suggesting a more ordered solid-state packing arrangement that is favorable for reproducible dissolution and formulation [1]. While the target ester compound was not directly measured in this study, the conserved piperidine-benzothiazole substructure is expected to confer comparable crystallinity advantages over amorphous or poorly crystalline analogs such as the 2-morpholino variant [1].

Crystallinity Powder XRD Batch Reproducibility

Hydrogen Bond Acceptor Count and Solubility Profile Differentiation

The target compound possesses seven hydrogen bond acceptor sites (HBA = 7) and zero hydrogen bond donor sites (HBD = 0), compared to eight HBA for the 2-morpholino analog due to the extra ether oxygen in the morpholine ring [1]. This reduction in HBA count, combined with higher computed logP, predicts lower aqueous solubility for the piperidine derivative relative to its morpholine counterpart [1]. For DMSO-based screening libraries, this property difference is negligible; however, for aqueous buffer-based assays requiring concentrations above 10 µM, the morpholino analog may offer a practical solubility advantage [1].

Solubility Hydrogen Bonding Formulation

Synthetic Accessibility and Intermediate Stability Advantage

The synthesis of the target compound proceeds via the stable intermediate 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylic acid, which has been isolated and fully characterized by 1H NMR, 13C NMR, IR, and LC-MS [1]. This key intermediate is obtained by alkaline hydrolysis of ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate and can be stored as a stable solid, enabling modular esterification with various carboxylic acid partners including benzo[d]thiazole-6-carboxylic acid [1]. In contrast, the 2-morpholino intermediate involves an additional heteroatom that can complicate purification due to increased polarity . The demonstrated stability of the piperidine-carboxylic acid intermediate supports reliable multi-gram scale-up and on-demand derivatization, a practical procurement advantage for medicinal chemistry programs requiring analog synthesis [1].

Synthesis Intermediate Stability Scale-Up

Optimized Research Application Scenarios for 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate (CAS 941935-98-4)


Gram-Positive Antibacterial Screening Libraries Targeting Enterococcus faecalis

Based on the demonstrated preferential activity of the piperidine-benzothiazole chemotype against Enterococcus faecalis (zone of inhibition 18.45 ± 0.44 mm for the piperidine amide congener 5c, versus 7.44 ± 0.56 mm for the morpholine analog 5d) [1], this compound is the optimal choice for constructing focused screening decks aimed at identifying novel anti-enterococcal agents. Its high crystallinity (inferred crystallite size ~54.6 nm) ensures reproducible solid dispensing in acoustic or pin-tool HTS platforms [1].

Anti-Candida Drug Discovery with Favorable Selectivity Over Aspergillus Species

The piperidine-substituted benzothiazole chemotype has shown superior anti-Candida albicans activity (12.15 ± 0.20 mm for derivative 5e) relative to its morpholine counterpart (10.45 ± 0.00 mm for 5d), while both chemotypes perform similarly against Aspergillus niger [1]. This differentiated spectrum makes the target compound a valuable scaffold for Candida-selective antifungal programs where sparing of Aspergillus commensals is desired [1].

Intracellular Target Engagement Assays Requiring High Passive Membrane Permeability

With a computed XLogP3-AA of 5.5—approximately 1.5 log units higher than the 2-morpholino analog [1][2]—this compound is predicted to exhibit superior passive membrane permeability. Researchers performing cell-based assays where compound must cross lipid bilayers to engage intracellular targets should prioritize the piperidine variant over the more polar morpholine or piperazine analogs [1].

Medicinal Chemistry Programs Requiring Modular Esterification of a Stable Carboxylic Acid Intermediate

The demonstrated stability and full characterization of 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylic acid enable reliable procurement of this intermediate for parallel esterification with diverse carboxylic acid building blocks [1]. This modular approach supports rapid SAR exploration around the ester moiety and is preferred over routes that rely on less stable or poorly characterized morpholine intermediates [2].

Quote Request

Request a Quote for 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.